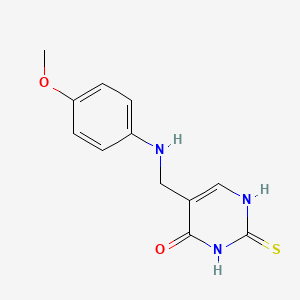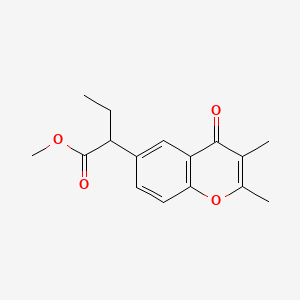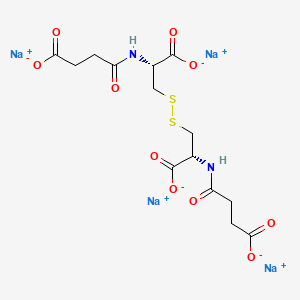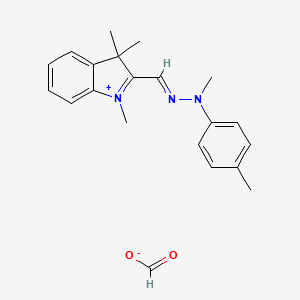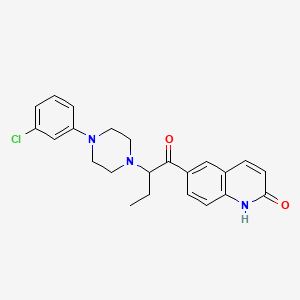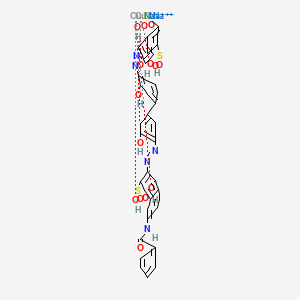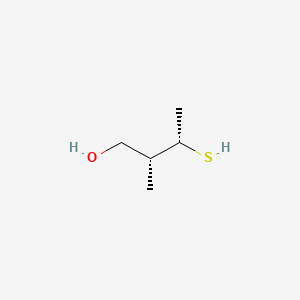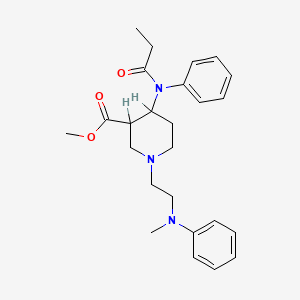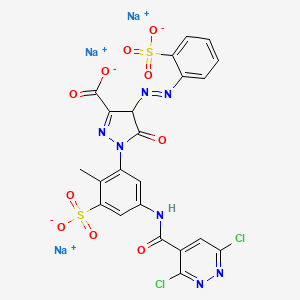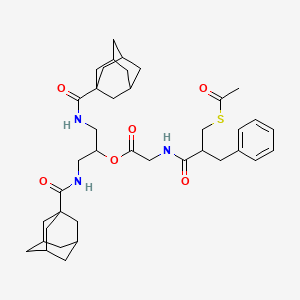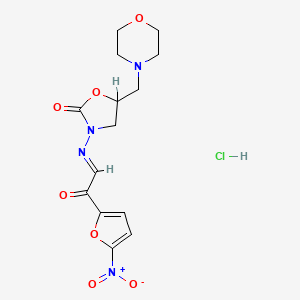
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a morpholine ring, a nitrofuran moiety, and an oxazolidinone core, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride typically involves multiple steps. The initial step often includes the formation of the oxazolidinone ring, followed by the introduction of the nitrofuran moiety. The morpholine group is then added through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, particularly in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species, leading to oxidative stress in microbial cells. This oxidative damage disrupts essential cellular processes, resulting in antimicrobial activity. The compound may also inhibit specific enzymes or proteins, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.
Oxazolidinone derivatives: Compounds like linezolid, which are used as antibiotics.
Uniqueness
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride is unique due to its combination of a morpholine ring, nitrofuran moiety, and oxazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
97158-93-5 |
|---|---|
Formule moléculaire |
C14H17ClN4O7 |
Poids moléculaire |
388.76 g/mol |
Nom IUPAC |
5-(morpholin-4-ylmethyl)-3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N4O7.ClH/c19-11(12-1-2-13(25-12)18(21)22)7-15-17-9-10(24-14(17)20)8-16-3-5-23-6-4-16;/h1-2,7,10H,3-6,8-9H2;1H/b15-7+; |
Clé InChI |
XYSCEBUGXOVASH-HAZZGOGXSA-N |
SMILES isomérique |
C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |
SMILES canonique |
C1COCCN1CC2CN(C(=O)O2)N=CC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


